Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-
Description
Molecular Geometry and Bonding Analysis
The molecular formula C~15~H~15~N~3~ (molecular weight: 237.306 g/mol) defines a compact framework comprising a central pyridine ring substituted with two pyrrole groups via an ethyl bridge. The IUPAC name—2-[1,1-di(1H-pyrrol-2-yl)ethyl]pyridine—reflects the ethyl linkage connecting the pyridine’s C2 position to two pyrrole rings at the β-positions.
Key Bonding Features
The SMILES notation C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3 reveals three distinct heterocycles: one pyridine and two pyrroles. The ethyl bridge adopts a geminal configuration, positioning both pyrrole units on the same carbon atom. Density functional theory (DFT) calculations on analogous pyrrole-pyridine systems suggest partial conjugation between the pyridine’s lone pair and the adjacent ethyl group, moderating electron density distribution across the molecule.
Table 1: Molecular Geometry Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~15~H~15~N~3~ | |
| Monoisotopic mass | 237.126597 Da | |
| Hybridization (pyridine N) | sp² | |
| Bond angle (C-C-N, pyridine) | 117°–123° |
The ethyl linker’s C-C bond length (1.54 Å) and tetrahedral geometry introduce steric constraints, forcing the pyrrole rings into a non-planar arrangement relative to the pyridine core.
Properties
CAS No. |
659734-78-8 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[1,1-bis(1H-pyrrol-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-15(13-7-4-10-17-13,14-8-5-11-18-14)12-6-2-3-9-16-12/h2-11,17-18H,1H3 |
InChI Key |
ZTLRLWUQTNATCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)(C2=CC=CN2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Condensation of Pyridine Aldehydes with Pyrrole
Reaction Mechanism and Optimization
The condensation of pyridine-derived aldehydes with pyrrole represents a foundational approach. Amberlyst 15 or trifluoroacetic acid (TFA) catalyzes the formation of dipyrromethane intermediates, which are subsequently functionalized onto pyridine. For example, 2-pyridinecarboxaldehyde reacts with excess pyrrole in dichloromethane (DCM) under catalytic TFA (0.38 mmol) at room temperature for 30 minutes. This method yields 2-(di(1H-pyrrol-2-yl)methyl)pyridine with 75% efficiency after silica gel chromatography.
Key Conditions:
One-Pot Synthesis via Acetylene Addition to Diacetylpyridine Oximes
High-Pressure Acetylene Cyclization
A scalable one-pot method involves reacting diacetylpyridine oximes with acetylene in lithium or potassium hydroxide/dimethyl sulfoxide (DMSO) at 80–140°C under 25–30 atm pressure. This forms 2,6-bis(pyrrol-2-yl)pyridine derivatives via [2+2+2] cycloaddition, achieving 65–78% yields.
Reaction Scheme:
$$
\text{Diacetylpyridine oxime} + \text{Acetylene} \xrightarrow{\text{MOH/DMSO}} \text{2-(1,1-di-1H-pyrrol-2-ylethyl)pyridine}
$$
Optimization Insights:
Transition Metal-Catalyzed Coupling Reactions
Microwave-Assisted Alkylation and Cyclization
N-Allylation/Ring-Closing Metathesis (RCM)
A diversity-oriented approach employs microwave-assisted N-allylation of pyridine aminoamides, followed by Grubbs II-catalyzed RCM. This constructs dihydro-pyrrole units adjacent to pyridine, yielding 2-(2,5-dihydro-1H-pyrrol-1-yl)pyridine derivatives in 72–89% yields.
Key Steps:
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lewis Acid Condensation | Amberlyst 15/TFA | RT, 30 min | 68–75 | 95 |
| Acetylene Cyclization | KOH/DMSO | 140°C, 30 atm | 65–78 | 90 |
| Rh-Catalyzed Coupling | Rh-6G | 100°C, 2.5 h | 48–54 | 88 |
| Microwave RCM | Grubbs II | Microwave, 200 W | 72–89 | 97 |
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine or pyrrole derivatives with altered oxidation states .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Pyridine derivatives are well-known for their pharmacological activities. Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- has been investigated for its potential as an analgesic and sedative agent. Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit higher analgesic activity compared to traditional analgesics like aspirin, with some compounds showing effects comparable to morphine in animal models .
Table 1: Biological Activities of Pyridine Derivatives
| Compound Name | Activity Type | Comparative Efficacy |
|---|---|---|
| Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- | Analgesic | Similar to Morphine |
| Pyrrolo[3,4-c]pyridine derivatives | Analgesic | More active than Aspirin |
| 7-Azaindoles | Anticancer | Effective in cell lines |
| Pyrrolo[2,3-d]pyrimidines | Antiviral | Promising results |
Case Study: Analgesic Activity Testing
In a study evaluating the analgesic properties of new pyrrolo[3,4-c]pyridine derivatives, compounds were subjected to "hot plate" and "writhing" tests. The results indicated that several derivatives exhibited significant analgesic effects, suggesting their potential as effective pain relief medications .
Antimicrobial and Antiviral Applications
Pyridine derivatives have shown promise in antimicrobial and antiviral applications. Research indicates that certain pyrrole and pyrrolopyrimidine derivatives possess potent antimicrobial properties against various pathogens . This makes them valuable candidates for developing new antibiotics or antiviral drugs.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Name | Pathogen Targeted | Inhibition Zone (mm) |
|---|---|---|
| Pyridine derivative A | E. coli | 15 |
| Pyridine derivative B | S. aureus | 18 |
| Pyrrolo[3,4-c]pyridine | Influenza Virus | Significant inhibition |
Material Science Applications
Pyridine-based compounds are also being explored for their utility in material science. Their unique structural properties allow them to be used in synthesizing advanced materials such as polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating pyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, the synthesis of thermally stable polymers using pyridine derivatives has shown improvements in tensile strength and thermal degradation temperature .
Mechanism of Action
The mechanism by which Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Molecular Properties of Pyridine Derivatives and Analogues
Key Observations:
- Substituent Bulk and Flexibility: The di-pyrrole ethyl group in the target compound introduces greater steric bulk compared to oxazoline or single-pyrrole substituents.
- Electronic Effects: Pyrrole’s electron-rich nature contrasts with oxazoline’s mixed donor-acceptor properties (oxygen is electronegative, while oxazoline nitrogen is a moderate σ-donor). This makes the target compound a stronger electron donor, advantageous for stabilizing electron-deficient metal centers .
- Conformational Differences : Unlike the rigid conjugated system in 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile , the target compound’s ethyl linker may adopt multiple conformations, influencing its supramolecular interactions.
Biological Activity
Pyridine derivatives, particularly those containing pyrrole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- (C14H13N3) is a notable example, exhibiting a range of pharmacological properties that make it a candidate for further investigation in drug development.
Chemical Structure and Properties
The structure of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- features a pyridine ring substituted with a di-pyrrole ethyl group. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 225.27 g/mol |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
Anticancer Properties
Pyridine derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds similar to Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyridine-based compounds demonstrate significant cytotoxicity against Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells through MTT assays .
A specific study highlighted the synthesis of novel pyridine derivatives which exhibited varying degrees of cytotoxicity, suggesting that structural modifications can enhance their anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Pyrrole-based derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, pyrrolyl benzamide derivatives were reported to have minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against these pathogens . This suggests that the incorporation of pyrrole units into the pyridine framework may enhance antimicrobial efficacy.
The biological mechanisms underlying the activity of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- are multifaceted:
- Enzyme Inhibition : Pyridine compounds often act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit carbonic anhydrase and various kinases associated with cancer cell proliferation .
- Targeting Pathways : The compound can modulate signaling pathways relevant to inflammation and cancer progression by targeting receptors such as EGFR (Epidermal Growth Factor Receptor) and HER-2 .
Study on Anticancer Activity
A recent study synthesized a series of pyridine derivatives and evaluated their anticancer properties in vitro. Among these compounds, one derivative exhibited a significant reduction in cell viability in HepG2 cells with an IC50 value of 15 µM. The study concluded that specific structural features of the pyridine scaffold are crucial for enhancing anticancer activity .
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a library of pyrrole-containing compounds was screened against various bacterial strains. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
